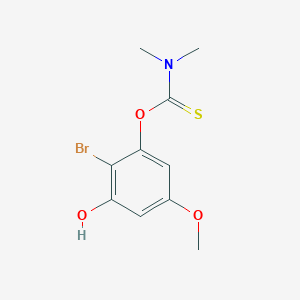
O-(2-bromo-3-hydroxy-5-methoxyphenyl) N,N-dimethylcarbamothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(2-bromo-3-hydroxy-5-methoxyphenyl) N,N-dimethylcarbamothioate is an organic compound that features a brominated phenol structure with additional methoxy and carbamothioate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-bromo-3-hydroxy-5-methoxyphenyl) N,N-dimethylcarbamothioate typically involves multiple steps. One common method starts with the bromination of 3-hydroxy-5-methoxyphenol to introduce the bromine atom at the 2-position. This is followed by the reaction with N,N-dimethylcarbamothioyl chloride under basic conditions to form the final product. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
O-(2-bromo-3-hydroxy-5-methoxyphenyl) N,N-dimethylcarbamothioate can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydroxy compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
科学的研究の応用
O-(2-bromo-3-hydroxy-5-methoxyphenyl) N,N-dimethylcarbamothioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of O-(2-bromo-3-hydroxy-5-methoxyphenyl) N,N-dimethylcarbamothioate involves its interaction with specific molecular targets. The bromine atom and the carbamothioate group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
- O-(2-chloro-3-hydroxy-5-methoxyphenyl) N,N-dimethylcarbamothioate
- O-(2-fluoro-3-hydroxy-5-methoxyphenyl) N,N-dimethylcarbamothioate
- O-(2-iodo-3-hydroxy-5-methoxyphenyl) N,N-dimethylcarbamothioate
Uniqueness
O-(2-bromo-3-hydroxy-5-methoxyphenyl) N,N-dimethylcarbamothioate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C10H12BrNO3S |
|---|---|
分子量 |
306.18 g/mol |
IUPAC名 |
O-(2-bromo-3-hydroxy-5-methoxyphenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C10H12BrNO3S/c1-12(2)10(16)15-8-5-6(14-3)4-7(13)9(8)11/h4-5,13H,1-3H3 |
InChIキー |
QLUOGKHCHZVMQM-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=S)OC1=CC(=CC(=C1Br)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Dimethyl-4-[(methyloxy)methyl]aniline](/img/structure/B13889582.png)
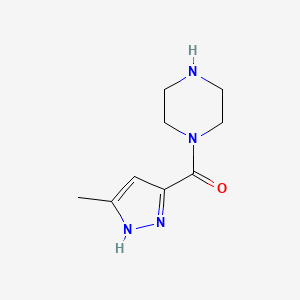
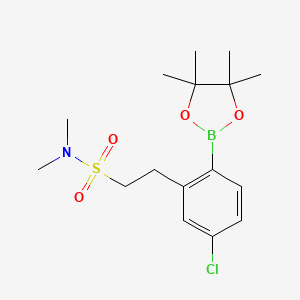
![2-[3-(Dimethylamino)propyl]guanidine](/img/structure/B13889606.png)
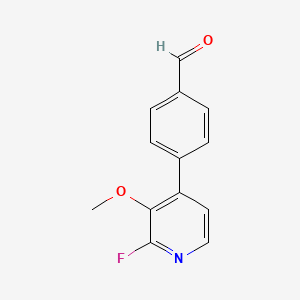
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(pyrrolidin-1-yl)butanoicacid](/img/structure/B13889629.png)
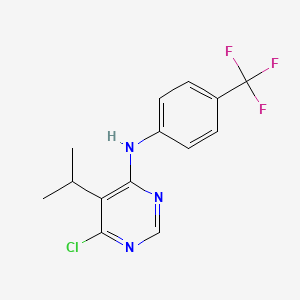

![Ethyl 3-ethoxy-3-[4-[(3-methylsulfonylphenyl)methoxy]phenyl]propanoate](/img/structure/B13889650.png)
![5-(4-piperazin-1-ylphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13889651.png)
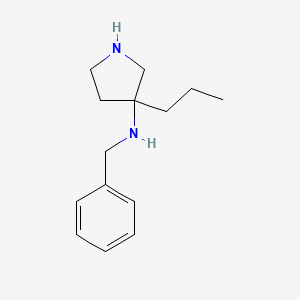
![7-Hydroxy-6-phenyl-4H-thieno[3,2-b]](/img/structure/B13889664.png)

![1,1-Dimethylethyl 5-iodo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13889679.png)
